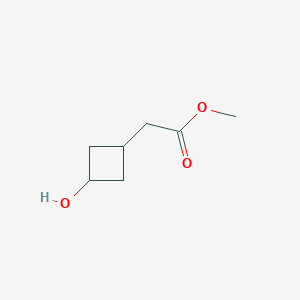

Methyl 2-(3-hydroxycyclobutyl)acetate

Description

Contextualizing Methyl 2-(3-hydroxycyclobutyl)acetate within Cyclobutane (B1203170) Chemistry

Cyclobutanes are four-membered carbocyclic rings that possess significant inherent ring strain compared to their larger cycloalkane counterparts like cyclopentane (B165970) and cyclohexane (B81311). mdpi.com This strain energy influences their structure and reactivity, making them valuable intermediates in organic synthesis. mdpi.comresearchgate.net Unlike planar depictions often suggest, the cyclobutane ring adopts a puckered or folded conformation to alleviate torsional strain. nih.govnih.gov This non-planar, three-dimensional structure is a key characteristic that is increasingly exploited in fields like medicinal chemistry. nih.govru.nl

The synthesis of cyclobutane derivatives often involves methods like [2+2] cycloaddition reactions, where two alkene molecules combine to form the four-membered ring. mdpi.comontosight.ai Once formed, the cyclobutane ring can undergo various transformations, including ring-opening, ring-expansion, and functionalization, making it a versatile scaffold for building more complex molecular architectures. mdpi.comresearchgate.netlifechemicals.com

This compound is a disubstituted cyclobutane. It incorporates the core cyclobutane scaffold, which provides a rigid and defined spatial arrangement of its substituents. The molecule is bifunctional, featuring a hydroxyl (-OH) group and a methyl ester (-COOCH₃) group. These functional groups are common handles in organic synthesis, allowing for a wide range of subsequent chemical modifications, positioning the compound as a useful building block for more elaborate structures.

Academic Significance and Research Potential of the Compound

The academic significance of this compound stems directly from the growing importance of the cyclobutane motif in drug discovery and materials science. nih.govlifechemicals.com The incorporation of a cyclobutane ring into a molecule can confer several advantageous properties. nih.govru.nl Its rigid structure can lock a molecule into a specific conformation, which can be crucial for binding to a biological target and can reduce the entropic penalty upon binding. nih.gov This strategy of conformational restriction is a widely used tactic in medicinal chemistry to enhance potency and selectivity. ru.nllifechemicals.com

Furthermore, cyclobutane fragments can improve a drug candidate's pharmacokinetic profile by acting as metabolically stable bioisosteres for other groups, such as alkenes, without significantly altering electronic properties. ru.nllifechemicals.com The unique three-dimensional nature of the cyclobutane scaffold also allows it to fill hydrophobic pockets in protein binding sites effectively. nih.govnih.gov Several marketed drugs, including the anticancer agent Carboplatin, contain a cyclobutane ring, highlighting the therapeutic relevance of this structural unit. ru.nllifechemicals.com

This compound, with its two distinct functional groups, holds considerable research potential. It can serve as a versatile starting material for the synthesis of a library of more complex cyclobutane derivatives. The hydroxyl group can be used for ether or ester formation, while the methyl ester can be hydrolyzed to a carboxylic acid or converted to an amide. This allows for the systematic exploration of chemical space around the cyclobutane core, which is essential for structure-activity relationship (SAR) studies in drug development.

Current Landscape and Future Directions in Cyclobutyl Ester Research

The current landscape of cyclobutane chemistry is characterized by the development of novel and efficient synthetic methods to access structurally diverse and stereochemically complex cyclobutane derivatives. mdpi.comrsc.orgrsc.org Researchers are focused on catalyst-controlled C-H functionalization to selectively modify the cyclobutane ring, as well as stereoselective cycloaddition and ring-expansion reactions. mdpi.comnih.gov

Specifically concerning cyclobutyl esters, recent research has highlighted their utility as reactive intermediates. For instance, photosensitized [2+2] cycloadditions involving vinyl boronate esters have been developed to create complex, functionalized cyclobutane scaffolds. nih.gov Additionally, Lewis acid-catalyzed reactions of highly strained bicyclo[1.1.0]butane (BCB) esters have been shown to produce medicinally relevant cyclobutyl amines. chemrxiv.org These studies underscore an active interest in harnessing the reactivity of ester-functionalized cyclobutanes.

Future directions in this area are likely to focus on several key aspects. The development of more efficient and stereoselective methods for synthesizing functionalized cyclobutyl esters will remain a priority. mdpi.comdoi.org There is also a growing interest in biocatalysis, using enzymes for selective reactions like the esterification or hydrolysis of cyclobutane derivatives to produce optically pure compounds. mdpi.com Furthermore, the application of cyclobutyl esters and their derivatives in materials science, such as in the formation of novel polyesters with unique properties, is an emerging field. nih.gov The synthesis and diversification of bifunctional building blocks like this compound are central to these efforts, providing the foundational materials needed to explore new drugs and advanced materials. researchgate.net

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-(3-hydroxycyclobutyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-10-7(9)4-5-2-6(8)3-5/h5-6,8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAIKRHUQZOPSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801210462 | |

| Record name | Cyclobutaneacetic acid, 3-hydroxy-, methyl ester, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801210462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1148130-31-7 | |

| Record name | Cyclobutaneacetic acid, 3-hydroxy-, methyl ester, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801210462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Methyl 2 3 Hydroxycyclobutyl Acetate

Retrosynthetic Analysis of the Cyclobutyl Acetate (B1210297) Moiety

A retrosynthetic analysis of Methyl 2-(3-hydroxycyclobutyl)acetate identifies key disconnections that lead to plausible starting materials. The most logical approach involves functional group interconversion (FGI) and C-C bond disconnection.

Functional Group Interconversion (FGI): The secondary alcohol in the target molecule can be traced back to a ketone precursor via oxidation. This identifies Methyl 2-(3-oxocyclobutyl)acetate as a key intermediate. The synthesis is thus simplified to the formation of this cyclobutanone (B123998) derivative and its subsequent stereoselective reduction.

C-C Disconnection: The bond between the cyclobutane (B1203170) ring and the acetate side chain can be disconnected. This suggests a nucleophilic addition of an acetate equivalent (like a methyl acetate enolate) to a suitable cyclobutane electrophile, or an alkylation of a cyclobutane nucleophile.

Cyclobutane Ring Disconnection: The cyclobutane ring itself can be disconnected via a [2+2] cycloaddition pathway. This would involve the reaction of two appropriate two-carbon units, such as a ketene (B1206846) or ketene equivalent and an alkene, to form the four-membered ring.

This analysis suggests two primary forward-synthesis strategies: the reduction of a cyclic ketone precursor and the formation of the cyclobutane ring via cycloaddition.

Direct Synthesis Routes

Direct synthesis routes provide pathways to construct the target molecule from simpler, often commercially available starting materials. These routes can be broadly categorized into the modification of a cyclobutanone ring and the construction of the ring system itself.

A prevalent strategy for synthesizing 3-substituted cyclobutanols is the reduction of the corresponding cyclobutanone. The key challenge in this approach is controlling the stereochemistry of the resulting hydroxyl group relative to the substituent at the 3-position.

The reduction of 3-substituted cyclobutanones, such as the key intermediate Methyl 2-(3-oxocyclobutyl)acetate, can be achieved using various hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this transformation. Experimental studies have shown that the hydride reduction of 3-substituted cyclobutanones is highly selective, predominantly forming the cis-alcohol. vub.ac.be This selectivity arises from the hydride attacking the carbonyl group from the less sterically hindered face, which is anti to the substituent at the C-3 position. vub.ac.be

For instance, the reduction of a related compound, ethyl 4-chloro-3-oxobutanoate, using a carbonyl reductase enzyme with NADPH as a cofactor, yields the corresponding (S)-3-hydroxy ester with excellent enantioselectivity (>99% ee). researchgate.net While this is a different substrate, it highlights the utility of reduction methods in establishing stereocenters. A direct analogy in a non-enzymatic reaction involves dissolving the ketone precursor in a suitable solvent like a mixture of tetrahydrofuran (B95107) (THF) and ethanol (B145695), followed by the addition of sodium borohydride at a reduced temperature (e.g., 0-5°C) to control the reaction rate. chemicalbook.com

Achieving a high degree of diastereoselectivity is crucial for the synthesis of a specific isomer of this compound. In the reduction of 3-substituted cyclobutanones, the cis isomer is generally the major product. vub.ac.be This outcome contrasts with the reduction of substituted cyclohexanones, where the stereoselectivity can often be reversed by choosing a more sterically demanding reducing agent. vub.ac.be In the case of cyclobutanones, both small and bulky reducing agents tend to attack from the face opposite the existing substituent, leading to the cis-cyclobutanol. vub.ac.be

The diastereoselectivity of these reductions can be influenced by several factors, including the choice of reducing agent, solvent, and reaction temperature. A study on the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative demonstrated that Sodium Borohydride (NaBH₄) provided a good cis-selectivity with a 10:1 diastereomeric ratio (dr). acs.org Other reagents like Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and Sodium cyanoborohydride (NaBH₃CN) resulted in inferior diastereoselectivity. acs.org Lowering the reaction temperature can further enhance the observed selectivity. vub.ac.be

The table below summarizes the effect of different reducing agents on the diastereoselectivity of a cyclobutylidene Meldrum's acid derivative reduction, which serves as a model for the type of control achievable in these systems. acs.org

| Entry | Reducing Agent | Solvent | Diastereomeric Ratio (cis:trans) |

| 1 | NaBH₄ | THF | 10:1 |

| 2 | NaBH(OAc)₃ | THF | 2.6:1 |

| 3 | NaBH₃CN | THF | 1.6:1 |

Data sourced from a study on a related cyclobutane system. acs.org

An alternative to modifying an existing ring is to construct the cyclobutane core through a cycloaddition reaction. This approach is powerful for creating the strained four-membered ring system.

The [2+2] cycloaddition is a cornerstone of cyclobutane synthesis, involving the reaction of two components, each contributing two atoms to the new ring. kib.ac.cn This reaction can be initiated thermally, photochemically, or with catalyst mediation. nih.govrsc.org To synthesize a precursor for this compound, one could envision a [2+2] cycloaddition between an alkene and a ketene or a ketene equivalent. nih.gov

For example, a thermal [2+2] cycloaddition between a vinyl boronate and an in situ generated keteniminium salt can produce functionalized cyclobutanes. nih.gov Another approach involves the reaction of sulfonyl allenes with vinyl ethers under high pressure (15 kbar), which proceeds via a dipolar mechanism to form the cyclobutane ring in high yields. ru.nl These methods create a functionalized cyclobutane ring that can then be converted through subsequent steps (e.g., reduction, hydrolysis, esterification) into the final target molecule, this compound. The versatility of the [2+2] cycloaddition allows for the synthesis of a wide variety of substituted cyclobutanes, making it a valuable strategy in organic synthesis. kib.ac.cnacs.org

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| Alkene | Ketene | Thermal | Substituted Cyclobutanone |

| Alkene | Keteniminium Salt | Thermal, in situ generation | Substituted Cyclobutanamine/Cyclobutanone |

| Sulfonyl Allene | Vinyl Ether | High Pressure (15 kbar) | Substituted Cyclobutane |

| Cinnamate Ester | Alkene | Lewis Acid, Triplet Energy Transfer | Substituted Cyclobutane |

Cycloaddition-Based Approaches for Cyclobutane Ring Formation

Related Ring-Forming Reactions (e.g., Zinc-Copper Couple Mediated Cyclization)

The formation of the cyclobutane ring is a critical step in the synthesis of this compound. While the Zinc-Copper couple is famously used in the Simmons-Smith reaction to generate cyclopropanes from alkenes, the underlying principle of zinc-mediated reactions can be extended to the formation of four-membered rings. wikipedia.orgfiveable.me Zinc-copper couple is an alloy of zinc and copper that serves as an activated source of zinc for forming organozinc reagents. wikipedia.org The activation of zinc by copper is crucial for its reactivity. youtube.com

These reactions often involve the reductive coupling of appropriately substituted acyclic precursors. For instance, 1,4-dihalides can undergo intramolecular coupling in the presence of a reducing agent like zinc to form a cyclobutane ring. Another related approach is the [2+2] cycloaddition of alkenes, which can be promoted by various reagents. A relevant strategy involves the sonication-enhanced, zinc-copper couple-mediated cycloaddition of α,α'-dibromo ketones to 1,3-dienes to form functionalized rings. wikipedia.org More modern methods have also employed zinc dust for the cross-electrophile coupling of 1,3-dimesylates to synthesize cyclopropanes, a strategy that could be adapted for cyclobutane synthesis from 1,4-diol derivatives. acs.org

The general preparation of a zinc-copper couple involves treating zinc powder with a copper salt. Common methods are outlined below.

Table 1: Selected Preparation Methods for Zinc-Copper Couple

| Zinc Source | Copper Source | Reagents/Conditions | Reference |

| Zinc Dust | Copper(II) Oxide | Hydrogen gas, 500 °C | wikipedia.org |

| Zinc Powder | Copper(II) Sulfate | Hydrochloric acid | wikipedia.org |

| Zinc Powder | Copper(II) Acetate Monohydrate | Hot acetic acid | wikipedia.orgyoutube.com |

| Zinc Dust | Copper(I) Chloride | Refluxing ether (in situ) | wikipedia.org |

Esterification Reactions for Methyl Acetate Formation

The final step in many synthetic routes to this compound is the formation of the methyl ester. This is typically achieved through the esterification of the corresponding carboxylic acid, 2-(3-hydroxycyclobutyl)acetic acid. The most common and direct method for this transformation is the Fischer esterification.

Fischer esterification involves the reaction of a carboxylic acid with an alcohol (in this case, methanol) in the presence of an acid catalyst. libretexts.orgyoutube.com The reaction is an equilibrium process, and to drive it towards the formation of the ester product, certain conditions are employed. masterorganicchemistry.comyoutube.com

Key aspects of Fischer Esterification:

Catalyst: A strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, is typically used as a catalyst. google.comtruman.edu

Equilibrium Control: To maximize the yield of the ester, the equilibrium can be shifted to the right by using a large excess of the alcohol (methanol), which can also serve as the solvent, or by removing water as it is formed. masterorganicchemistry.comtruman.edu

Mechanism: The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. This is followed by a nucleophilic attack from the alcohol, a series of proton transfers, and finally, the elimination of water to yield the ester. masterorganicchemistry.com

This method is widely applicable and is a fundamental reaction in organic synthesis for preparing esters from carboxylic acids and alcohols. libretexts.org

Multi-Step Synthesis Pathways

Synthesizing a multifunctional molecule like this compound from simple precursors invariably requires a multi-step approach. These pathways are designed to build the carbon skeleton and introduce the necessary functional groups in a controlled manner.

Strategies Involving Functional Group Interconversions

Functional group interconversion (FGI) is a cornerstone of multi-step synthesis, allowing for the transformation of one functional group into another. In the context of synthesizing this compound, a crucial FGI is the reduction of a ketone to a secondary alcohol.

A plausible synthetic intermediate is Methyl 2-(3-oxocyclobutyl)acetate. The ketone group in this intermediate can be selectively reduced to the desired hydroxyl group. A common and effective reagent for this transformation is sodium borohydride (NaBH₄). The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol. chemicalbook.com

Example of a relevant reduction step:

Reactant: Methyl 2-(3-oxocyclobutyl)acetate

Reagent: Sodium Borohydride (NaBH₄)

Solvent: Tetrahydrofuran (THF) / Ethanol

Conditions: 0 °C to room temperature

Product: this compound

This reduction is highly efficient and chemoselective, meaning it reduces the ketone without affecting the ester group. This strategy allows for the use of the ketone as a versatile handle for other reactions before its conversion to the final alcohol functionality. chemicalbook.com

Sequential Construction of the Cyclobutyl and Acetate Moieties

A logical multi-step synthesis involves the sequential construction of the molecule's core components: the cyclobutane ring and the acetate side chain. One effective strategy begins with the formation of the cyclobutane ring, followed by the elaboration of the side chain.

A scalable approach to a precursor, a cyclobutane hydroxy acid, has been reported that could be adapted for this synthesis. acs.org This method involves a double-alkylation reaction where the dianion of an acetic acid derivative is treated with epichlorohydrin (B41342) to directly form a substituted cyclobutane ring. acs.org

A potential synthetic sequence could be:

Cyclobutane Ring Formation: Synthesis of a 3-hydroxycyclobutane derivative with a handle for side-chain attachment. For example, starting with the synthesis of 3-hydroxycyclobutanecarboxylic acid.

Side Chain Elongation: The carboxylic acid group could be converted to the 2-(3-hydroxycyclobutyl)acetic acid structure through standard homologation techniques.

Esterification: The final carboxylic acid is then esterified with methanol using an acid catalyst, as described in section 2.2.3, to yield the target molecule, this compound. truman.edu

This sequential approach allows for the careful and controlled construction of the molecule, addressing the challenges of forming the strained cyclobutane ring early in the synthesis before proceeding with less demanding functional group manipulations.

Catalytic Approaches in Synthesis

Catalysis plays a vital role in modern organic synthesis by enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions. Both homogeneous and heterogeneous catalysts can be applied to the synthesis of this compound.

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is particularly relevant to the esterification step of the synthesis. As detailed in the Fischer esterification (Section 2.2.3), strong acids dissolved in the reaction medium are used to catalyze the formation of the ester.

Table 2: Examples of Homogeneous Catalysts for Esterification

| Catalyst | Chemical Formula | Typical Application | Reference |

| Sulfuric Acid | H₂SO₄ | General acid catalyst for Fischer esterification | truman.edu |

| Hydrogen Iodide | HI | Catalyst for esterification of acetic acid with methanol | researchgate.net |

| p-Toluenesulfonic acid (Tosic acid) | CH₃C₆H₄SO₃H | Solid, but soluble organic acid catalyst | google.com |

The use of a homogeneous catalyst ensures good contact with the reactants, leading to efficient catalysis. iscre.org For the synthesis of this compound, dissolving a catalytic amount of sulfuric acid or tosic acid in an excess of methanol (serving as both reactant and solvent) provides the acidic environment necessary to protonate the intermediate 2-(3-hydroxycyclobutyl)acetic acid and facilitate the nucleophilic attack by methanol, ultimately leading to the desired product. google.comtruman.edu

Heterogeneous Catalysis

The reduction of the carbonyl group in Methyl 2-(3-oxocyclobutyl)acetate to a hydroxyl group is a critical step in the synthesis of this compound. Heterogeneous catalysis offers a robust and scalable method for this transformation. Various metal-based catalysts have demonstrated efficacy in the hydrogenation of cyclic ketones and β-keto esters, which are structurally analogous to Methyl 2-(3-oxocyclobutyl)acetate.

Commonly employed heterogeneous catalysts include Raney Nickel, platinum oxides (such as Adams' catalyst, PtO₂), and rhodium supported on alumina (B75360) (Rh/Al₂O₃). samaterials.comorgsyn.orgwikipedia.org These catalysts are typically used in a slurry phase reactor under a hydrogen atmosphere. The choice of catalyst, solvent, temperature, and hydrogen pressure can significantly influence the reaction's yield and the stereoselectivity of the resulting alcohol.

For instance, the hydrogenation of cyclic ketones over platinum and palladium catalysts is a well-established method. libretexts.org Raney Nickel, in particular, is effective for the hydrogenation of various functional groups, including ketones. orgsyn.orgmdpi.com Rhodium on alumina has been shown to be a highly active catalyst for the hydrogenation of cyclic compounds, often operating under milder conditions than nickel-based catalysts. google.com

The stereochemical outcome of the reduction is of paramount importance. The hydrogenation of cyclic ketones can lead to both cis and trans isomers. The diastereoselectivity is influenced by the catalyst surface and the steric hindrance of the substrate, with the hydride typically being delivered from the less hindered face of the molecule. organic-chemistry.org

| Catalyst | Substrate Analogue | Solvent | Temperature (°C) | Pressure (bar) | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Raney Nickel | β-Keto esters | Methanol/Toluene | 100 | Not specified | Effective for hydrogenation of ketones and esters. | google.commdpi.com |

| Platinum(IV) oxide (Adams' catalyst) | Ketones | Acetic acid | Room Temperature | Atmospheric | Effective for various hydrogenations; solvent pH affects reaction. | wikipedia.org |

| Rhodium on Alumina (5% Rh/Al₂O₃) | Cyclic compounds | Acetic acid | Room Temperature | Atmospheric | High activity for ring hydrogenation under mild conditions. | samaterials.comgoogle.com |

Biocatalysis in Analogous Systems

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high stereoselectivity under mild reaction conditions. rsc.org The enzymatic reduction of ketones, particularly using ketoreductases (KREDs), is a well-developed technology applicable to the synthesis of enantiomerically pure alcohols. mdpi.comnih.gov These enzymes, which belong to the class of oxidoreductases, utilize nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) as cofactors to deliver a hydride to the carbonyl carbon.

For the synthesis of this compound, a ketoreductase could be employed to reduce the prochiral ketone of Methyl 2-(3-oxocyclobutyl)acetate. The stereochemical outcome of the reaction is determined by the enzyme's active site, which can be engineered to favor the formation of a specific stereoisomer. rsc.org Several commercially available KREDs have been screened against a wide range of ketone substrates, demonstrating their broad applicability. researchgate.net

A typical biocatalytic reduction setup involves the use of whole microbial cells (e.g., Saccharomyces cerevisiae) or isolated enzymes. nih.gov A cofactor regeneration system, often employing a dehydrogenase such as glucose dehydrogenase (GDH), is crucial for the economic feasibility of the process. mdpi.com This system continuously regenerates the expensive NAD(P)H cofactor.

While specific studies on the biocatalytic reduction of Methyl 2-(3-oxocyclobutyl)acetate are not widely reported, the successful reduction of analogous cyclic ketones and β-keto esters provides strong evidence for the potential of this approach. For example, the stereoselective reduction of bicyclic diketones has been optimized using Saccharomyces cerevisiae. nih.gov

| Biocatalyst | Substrate Analogue | Cofactor Regeneration | Key Findings | Reference |

|---|---|---|---|---|

| Ketoreductases (KREDs) | α-Substituted β-keto esters | Glucose Dehydrogenase (GDH) | High diastereo- and enantioselectivity can be achieved. | nih.gov |

| Saccharomyces cerevisiae | Bicyclo[2.2.2]octane-2,6-dione | Glucose (co-substrate) | Process parameters like pH and substrate concentration affect yield. | nih.gov |

| Engineered Ketoreductase | Ethyl 2′-ketopantothenate | Glucose Dehydrogenase (GDH) | Protein engineering improved catalytic efficiency. | rsc.org |

Optimization of Synthetic Protocols and Reaction Efficiency

The efficiency and selectivity of the synthesis of this compound are highly dependent on the optimization of reaction parameters. This is true for both heterogeneous catalytic and biocatalytic approaches.

In heterogeneous catalysis, key parameters to optimize include the choice of catalyst, catalyst loading, hydrogen pressure, reaction temperature, and solvent. The solvent can have a significant impact on both the activity and enantioselectivity of the hydrogenation of β-keto esters. researchgate.net For instance, protic solvents like methanol and ethanol can act as proton donors and accelerate the reaction. The pressure of hydrogen can also influence the rate and, in some cases, the stereoselectivity of the reduction. nih.gov

For biocatalytic reductions, optimization involves several factors. The choice of the specific ketoreductase is critical, and screening a library of enzymes is a common starting point. Process parameters such as pH, temperature, substrate concentration, and co-substrate concentration must be carefully controlled to maximize enzyme activity and stability. nih.gov Genetic engineering of the biocatalyst can also be employed to enhance its performance for a specific substrate. rsc.org

The diastereoselectivity of the reduction of cyclic ketones can be influenced by the reducing agent and reaction conditions. For example, the use of bulky hydride reagents can favor the formation of the thermodynamically less stable alcohol isomer. acs.org In catalytic transfer hydrogenation, the nature of the hydrogen donor and the catalyst can be tuned to achieve high diastereoselectivity. nih.gov

| Parameter | Effect on Reaction Efficiency and Selectivity | System | Reference |

|---|---|---|---|

| Solvent | Affects catalytic activity and enantioselectivity in asymmetric hydrogenation. Protic solvents can accelerate product release. | Heterogeneous Catalysis (Ru-BINAP) | researchgate.net |

| Hydrogen Pressure | Higher pressure can increase reaction rate. Can influence selectivity in some cases. | Heterogeneous Catalysis | nih.gov |

| pH | Crucial for enzyme activity and stability. Can affect co-substrate yield in whole-cell systems. | Biocatalysis | nih.gov |

| Temperature | Affects reaction rate and enzyme stability. Lower temperatures can sometimes improve enantioselectivity. | Heterogeneous & Biocatalysis | mdpi.commdpi.com |

| Catalyst/Enzyme Selection | Primary determinant of activity and stereoselectivity. | Heterogeneous & Biocatalysis | organic-chemistry.orgnih.gov |

Structural Elucidation and Advanced Spectroscopic Characterization of Methyl 2 3 Hydroxycyclobutyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for the structural elucidation of Methyl 2-(3-hydroxycyclobutyl)acetate. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular connectivity and environment can be constructed. The analysis is presented for the cis and trans isomers of the compound.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum provides critical information about the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons through spin-spin coupling. The predicted chemical shifts (δ) are reported in parts per million (ppm) and are influenced by the proximity of electronegative atoms (oxygen) and the anisotropic effects of the carbonyl group.

In the case of this compound, the spectrum is expected to show distinct signals for the methoxy (B1213986) group protons, the protons of the acetate (B1210297) methylene (B1212753) group, and the protons on the cyclobutane (B1203170) ring. The protons on the cyclobutane ring, being diastereotopic, are expected to exhibit complex splitting patterns due to both geminal and vicinal coupling.

Predicted ¹H NMR Data for cis-Methyl 2-(3-hydroxycyclobutyl)acetate

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz |

| -OCH₃ | 3.67 | s | - |

| -CH₂-COO- | 2.45 | d | 7.5 |

| H-1 | 2.60 - 2.75 | m | - |

| H-2, H-4 (axial) | 1.80 - 1.95 | m | - |

| H-2, H-4 (equatorial) | 2.25 - 2.40 | m | - |

| H-3 | 4.20 - 4.35 | m | - |

Predicted ¹H NMR Data for trans-Methyl 2-(3-hydroxycyclobutyl)acetate

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz |

| -OCH₃ | 3.68 | s | - |

| -CH₂-COO- | 2.48 | d | 7.8 |

| H-1 | 2.50 - 2.65 | m | - |

| H-2, H-4 (axial) | 1.70 - 1.85 | m | - |

| H-2, H-4 (equatorial) | 2.40 - 2.55 | m | - |

| H-3 | 4.45 - 4.60 | m | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. The chemical shifts are indicative of the carbon atom's hybridization and its bonding to electronegative atoms. The spectrum for this compound is predicted to display seven distinct resonances, corresponding to the seven carbon atoms in the structure.

The carbonyl carbon of the ester group is expected to be the most downfield-shifted signal due to the strong deshielding effect of the two oxygen atoms. The carbon atom bearing the hydroxyl group (C-3) will also exhibit a significant downfield shift. The methoxy carbon and the carbons of the cyclobutane ring will appear at characteristic upfield positions.

Predicted ¹³C NMR Data for this compound (Isomer Independent)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 173.5 |

| -OCH₃ | 51.8 |

| -CH₂-COO- | 40.5 |

| C-1 | 35.2 |

| C-2, C-4 | 33.1 |

| C-3 | 67.5 |

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

To unambiguously assign the proton and carbon signals and to confirm the bonding network, a suite of two-dimensional NMR experiments is indispensable.

The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, the COSY spectrum would be crucial for establishing the connectivity within the cyclobutane ring.

Expected COSY Correlations:

A cross-peak between the protons of the acetate methylene group (-CH₂-COO-) and the methine proton on the cyclobutane ring (H-1).

Correlations between H-1 and its adjacent methylene protons on the ring (H-2 and H-4).

Cross-peaks between the geminal protons on C-2 and C-4.

Correlations between the protons on C-2 and C-4 with the methine proton at C-3 (H-3).

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is a powerful tool for assigning the carbon signals based on the already assigned proton spectrum.

Expected HSQC Correlations:

The methoxy protons (-OCH₃) will show a correlation to the methoxy carbon.

The acetate methylene protons (-CH₂-COO-) will correlate with the corresponding methylene carbon.

Each proton on the cyclobutane ring (H-1, H-2, H-3, H-4) will show a cross-peak to its respective carbon atom (C-1, C-2, C-3, C-4).

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This technique is instrumental in identifying quaternary carbons and in piecing together different fragments of the molecule.

Expected Key HMBC Correlations:

The methoxy protons (-OCH₃) will show a long-range correlation to the carbonyl carbon (C=O).

The protons of the acetate methylene group (-CH₂-COO-) will correlate with the carbonyl carbon (C=O) and the C-1 carbon of the cyclobutane ring.

The H-1 proton will show correlations to the C-2, C-4, and the acetate methylene carbon.

The H-3 proton will show correlations to the C-2 and C-4 carbons.

By integrating the data from these one- and two-dimensional NMR experiments, a complete and confident structural assignment of this compound can be achieved.

Stereochemical Assignments through NMR Parameters

The stereochemistry of substituents on a cyclobutane ring, such as in this compound, can be determined through detailed analysis of ¹H NMR parameters, particularly proton-proton coupling constants (J-values). researchgate.net Cyclobutane rings are not planar and exist in a puckered conformation, leading to distinct spatial relationships between protons, which are reflected in their coupling constants. nih.gov

The differentiation between cis and trans isomers relies on the magnitude of vicinal (³J) and long-range (⁴J) coupling constants. nih.gov

Vicinal Coupling (³J): The coupling constant between protons on adjacent carbons depends on the dihedral angle between them. In cyclobutanes, the cis-vicinal coupling constants (³J_cis_) are typically in the range of 8 to 12 Hz, while trans-vicinal coupling constants (³J_trans_) are generally smaller, ranging from 8 to 10 Hz. researchgate.net While the ranges can overlap, the ratio J_cis_/J_trans_ is consistently greater than 1, which is a key indicator for stereochemical assignment. researchgate.net

Long-Range Coupling (⁴J): Four-bond couplings can also be highly informative. For instance, a notable difference is often observed between equatorial-equatorial (⁴J_eq-eq_) and axial-axial (⁴J_ax-ax_) couplings, with ⁴J_eq-eq_ being around 5 Hz and ⁴J_ax-ax_ close to 0 Hz. nih.gov

Nuclear Overhauser Effect (NOE) experiments can further corroborate stereochemical assignments. An NOE is observed between protons that are close in space, regardless of the number of bonds separating them. For a cis isomer, an NOE would be expected between protons on the substituents that are on the same face of the ring, whereas such an effect would be absent for a trans isomer. ias.ac.in

Table 2: Typical Proton-Proton Coupling Constants in Cyclobutane Rings for Stereochemical Determination

| Coupling Type | Proton Relationship | Typical Range (Hz) |

|---|---|---|

| Geminal (²J) | H-C-H | -11 to -14 |

| Vicinal (³J) | cis H-C-C-H | 8 - 12 |

| Vicinal (³J) | trans H-C-C-H | 8 - 10 |

| Long-Range (⁴J) | eq-eq | ~5 |

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem MS (MSⁿ) for Molecular Weight and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar molecules like this compound without causing significant fragmentation in the initial analysis. uni-goettingen.de This allows for the clear determination of the molecular weight. The compound is expected to be detected primarily as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. mdpi.comuni.lu

Tandem mass spectrometry (MS/MS or MSⁿ) is subsequently used to induce fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) to elucidate the structure of the molecule. mdpi.com The fragmentation patterns are predictable and characteristic of the functional groups present. For this compound ([M+H]⁺, m/z 145.08), key fragmentation pathways would include:

Loss of Water (H₂O): A common fragmentation for alcohols, leading to a fragment ion at m/z 127.07. libretexts.org

Loss of Methanol (B129727) (CH₃OH): Cleavage of the ester group can result in the loss of methanol, producing an ion at m/z 113.06.

Acylium Ion Formation: Cleavage of the C-O bond of the ester can form a stable acylium ion, [CH₃CH₂CO]⁺, though other fragmentations might be more prevalent. libretexts.org

Ring Opening/Cleavage: The cyclobutane ring can undergo cleavage, leading to various smaller fragment ions.

Table 3: Predicted ESI-MS Adducts and MS/MS Fragments for this compound

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₇H₁₃O₃]⁺ | 145.0859 | Protonated Molecule |

| [M+Na]⁺ | [C₇H₁₂O₃Na]⁺ | 167.0679 | Sodiated Adduct |

| [M+H-H₂O]⁺ | [C₇H₁₁O₂]⁺ | 127.0759 | Loss of water from the hydroxyl group |

| [M+H-CH₃OH]⁺ | [C₆H₉O₂]⁺ | 113.0597 | Loss of methanol from the ester group |

m/z values are for the monoisotopic masses. uni.lu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to confirm its elemental composition. For this compound, the molecular formula is C₇H₁₂O₃. HRMS can distinguish this composition from other combinations of atoms that might have the same nominal mass. The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element.

Table 4: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₂O₃ |

| Theoretical Monoisotopic Mass | 144.07864 Da |

| Expected [M+H]⁺ Ion m/z | 145.08592 |

An experimentally determined mass that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique used to separate and identify volatile and semi-volatile compounds. In this method, the sample is vaporized and passed through a chromatographic column, which separates the components based on their boiling points and interactions with the column's stationary phase. For this compound, GC-MS would serve as an excellent tool for assessing its purity. A pure sample would ideally show a single peak in the gas chromatogram at a characteristic retention time (RT). researchgate.net

As the compound elutes from the GC column, it enters the mass spectrometer, which typically uses Electron Ionization (EI). Unlike the soft ionization of ESI, EI is a hard ionization technique that causes extensive and reproducible fragmentation. researchgate.net The resulting mass spectrum provides a fragmentation "fingerprint" that can be used for structural confirmation and identification by comparison to spectral libraries. The mass spectrum would show a molecular ion peak (M⁺) at m/z 144, if it is stable enough, along with various fragment ions resulting from the cleavage of the ester, loss of the hydroxyl group, and fragmentation of the cyclobutane ring. nih.govdocbrown.info

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing the bonds to vibrate. vscht.cz An IR spectrum plots the percentage of light transmitted against the wavenumber (cm⁻¹) of the radiation.

The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its primary functional groups: the hydroxyl group (-OH) and the ester group (-COOCH₃).

O-H Stretch: The hydroxyl group will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹. The broadness of this peak is due to hydrogen bonding. libretexts.orgdocbrown.info

C=O Stretch: The ester carbonyl group will produce a very strong, sharp absorption band around 1735-1750 cm⁻¹. vscht.czlibretexts.org This is one of the most characteristic peaks in the IR spectrum.

C-H Stretch: C-H stretching vibrations from the alkane portions of the molecule (cyclobutane ring and acetate chain) will appear as strong, sharp peaks in the 2850-3000 cm⁻¹ region. libretexts.org

C-O Stretch: The C-O stretching vibrations of the ester group will show two distinct bands in the fingerprint region, typically around 1250-1000 cm⁻¹. docbrown.info

Table 5: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl | O-H stretch | 3200 - 3600 | Strong, Broad |

| Alkane | C-H stretch | 2850 - 3000 | Strong, Sharp |

| Ester | C=O stretch | 1735 - 1750 | Very Strong, Sharp |

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. americanlaboratory.comnih.gov It measures the differential absorption of left and right circularly polarized infrared light by a molecule. bruker.comwikipedia.org For a chiral molecule like this compound, which exists as a pair of enantiomers, the two enantiomers will produce VCD spectra that are mirror images of each other—equal in magnitude but opposite in sign. nih.govbiotools.us Their standard infrared (IR) spectra, however, are identical. biotools.us

The determination of the absolute configuration using VCD involves a synergistic approach combining experimental measurement with quantum chemical calculations. nih.govnih.gov The process would entail the following steps for this compound:

Experimental VCD Spectrum Measurement : A solution of an enantiomerically pure sample of this compound would be prepared, typically in a solvent like deuterated chloroform (B151607) (CDCl3). The VCD and IR spectra would then be recorded. biotools.us

Computational Modeling : The three-dimensional structure of one enantiomer (e.g., the (1R, 3R) or (1S, 3S) configuration, assuming a cis- or trans-isomer) would be modeled. A conformational search would be performed to identify the most stable low-energy conformers.

Spectral Calculation : Using Density Functional Theory (DFT), the theoretical VCD and IR spectra for the most stable conformers would be calculated. nih.gov These are then Boltzmann-averaged to produce a final theoretical spectrum.

Comparison and Assignment : The experimental VCD spectrum is then compared with the calculated spectrum. americanlaboratory.com If the signs and relative intensities of the major VCD bands in the experimental spectrum match those of the calculated spectrum for the chosen enantiomer, then the absolute configuration of the sample is confirmed to be that of the calculated model. americanlaboratory.comresearchgate.net If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite absolute configuration. researchgate.net

The resulting data from a hypothetical VCD analysis could be presented as follows:

| Vibrational Mode | Frequency (cm-1) (Experimental IR) | Experimental VCD Sign (ΔA) | Calculated VCD Sign (ΔA) | Assignment |

|---|---|---|---|---|

| O-H stretch | ~3400 | + | + | (R,R)-enantiomer |

| C=O stretch | ~1735 | - | - | (R,R)-enantiomer |

| C-O stretch | ~1200 | + | + | (R,R)-enantiomer |

| Cyclobutane ring mode | ~950 | - | - | (R,R)-enantiomer |

This table is illustrative and represents the type of data that would be obtained from a VCD analysis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. wikipedia.org This technique provides unambiguous information about bond lengths, bond angles, and the absolute configuration of a chiral molecule, provided a suitable single crystal can be grown. acs.org

For this compound, obtaining a single crystal of sufficient quality would be the first and often most challenging step. wikipedia.org Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The crystal diffracts the X-rays into a unique pattern of spots of varying intensities. wikipedia.org By analyzing this diffraction pattern, a three-dimensional electron density map of the molecule can be generated, from which the positions of the individual atoms are determined.

The data obtained from an X-ray crystallographic analysis are comprehensive and would provide the following for this compound:

Crystal System and Space Group : This describes the symmetry of the crystal lattice.

Unit Cell Dimensions : The lengths of the sides (a, b, c) and the angles (α, β, γ) of the basic repeating unit of the crystal.

Atomic Coordinates : The precise x, y, and z coordinates for every non-hydrogen atom in the molecule.

Bond Lengths and Angles : Accurate measurements of the distances between atoms and the angles between bonds, confirming the connectivity and geometry of the cyclobutane ring, the ester group, and the hydroxyl group.

Absolute Configuration : For a chiral crystal, the analysis can definitively determine the absolute stereochemistry of the chiral centers.

A hypothetical summary of crystallographic data for this compound might look like this:

| Parameter | Value |

|---|---|

| Chemical Formula | C7H12O3 |

| Formula Weight | 144.17 |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 6.543 |

| b (Å) | 10.211 |

| c (Å) | 7.890 |

| β (°) | 105.3 |

| Volume (Å3) | 508.2 |

| Z | 2 |

This table is a hypothetical representation of crystallographic data.

This level of structural detail is invaluable for understanding the molecule's conformation in the solid state and serves as the ultimate benchmark for validating its stereochemistry.

Reactivity Profiles and Chemical Transformations of Methyl 2 3 Hydroxycyclobutyl Acetate

Cyclobutane (B1203170) Ring Reactivity

The four-membered ring of Methyl 2-(3-hydroxycyclobutyl)acetate is the nexus of its most characteristic chemical behavior. The significant ring strain, estimated to be around 26 kcal/mol, is a thermodynamic driving force for reactions that lead to less strained five- or six-membered rings or acyclic products. The presence of the hydroxyl group can further influence the regioselectivity and stereoselectivity of these transformations through electronic effects or by acting as an internal nucleophile or a directing group.

Ring-Opening Reactions and Mechanistic Investigations

Ring-opening reactions of cyclobutane derivatives can be initiated by various reagents and conditions, including acids, bases, and nucleophiles. The outcome of these reactions is highly dependent on the nature of the substituents on the cyclobutane ring and the reaction conditions employed.

Under acidic conditions, the hydroxyl group of this compound is expected to be protonated, forming a good leaving group (water). Departure of water would generate a secondary carbocation on the cyclobutane ring. This carbocationic intermediate is highly unstable and prone to rapid rearrangement or capture by a nucleophile, leading to ring-opened products.

The mechanism of acid-catalyzed ring cleavage likely proceeds through the formation of this key carbocationic intermediate. The stability of this carbocation and the nature of the reaction medium will dictate the final product distribution. For instance, in the presence of a strong nucleophilic acid, direct trapping of the carbocation may occur.

Table 1: Plausible Products of Acid-Catalyzed Ring Cleavage of this compound

| Catalyst | Plausible Product(s) | Mechanistic Pathway |

| HBr | Methyl 2-(3-bromocyclobutyl)acetate | SN1-type reaction |

| H2SO4 | Methyl 2-(cyclopent-2-en-1-yl)acetate | Ring expansion via carbocation rearrangement |

| HCl | Methyl 2-(4-chlorobutyl)acetate | Ring opening and nucleophilic attack |

Base-mediated ring-opening of cyclobutane derivatives is generally less common than acid-catalyzed cleavage unless facilitated by appropriate functional groups. In the case of this compound, a strong base could deprotonate the hydroxyl group, forming an alkoxide. This alkoxide could potentially initiate an intramolecular ring-opening via a fragmentation mechanism, though this is less likely without further activation. A more plausible scenario involves the participation of the ester group in a retro-Dieckmann-type reaction under strongly basic conditions, although this would cleave the bond adjacent to the ester rather than being a primary cyclobutane ring-opening reaction.

Nucleophilic attack on the cyclobutane ring of this compound is not expected to occur directly on an unsubstituted carbon atom. However, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate. Subsequent intramolecular nucleophilic attack by the enolate of the acetate (B1210297) moiety, formed under basic conditions, could lead to the formation of a bicyclic lactone. Alternatively, intermolecular nucleophilic attack at the carbon bearing the leaving group could result in substitution with ring retention or, under forcing conditions, ring-opening.

Another possibility for ring expansion involves the treatment of the corresponding ketone (methyl 2-(3-oxocyclobutyl)acetate) with a nucleophile, which could be followed by a pinacol-type rearrangement of the resulting tertiary alcohol.

The thermal and photochemical reactivity of cyclobutanes is well-documented. wikipedia.org Thermolysis of cyclobutane derivatives can lead to ring cleavage to form two alkene molecules in a retro-[2+2] cycloaddition reaction. For this compound, this would likely require high temperatures and could result in a complex mixture of products due to the presence of functional groups.

Photochemical reactions, on the other hand, can be more specific. Carbonyl compounds, for instance, can undergo Norrish Type I and Type II reactions. edurev.inwikipedia.org While the subject molecule does not possess a carbonyl group directly on the ring, related derivatives could be explored. For instance, the corresponding ketone, methyl 2-(3-oxocyclobutyl)acetate, upon irradiation, could undergo a Norrish Type I cleavage to form a diradical intermediate, which could then lead to various rearranged or fragmented products. The Norrish Type II reaction involves intramolecular hydrogen abstraction by the excited carbonyl group, which is also a possibility in appropriately substituted derivatives. edurev.inwikipedia.org Photocyclization of carbonyl compounds, known as the Norrish-Yang reaction, can yield cyclobutanols. nih.govacs.org

Skeletal Rearrangements Involving the Cyclobutyl Moiety

One of the most significant reactions of cyclobutane derivatives, particularly under conditions that generate a carbocation, is skeletal rearrangement. The driving force for these rearrangements is the relief of ring strain.

A classic example is the Wagner-Meerwein rearrangement. wikipedia.orgyoutube.com As mentioned in the context of acid-catalyzed ring cleavage, the formation of a secondary carbocation on the cyclobutane ring of this compound would be a key step. This carbocation can undergo a 1,2-alkyl shift, leading to a ring-expanded cyclopentyl cation. This more stable carbocation can then be trapped by a nucleophile or lose a proton to form an alkene. wikipedia.orgyoutube.com

Table 2: Potential Skeletal Rearrangement Products from this compound

| Reaction Type | Intermediate | Plausible Product(s) |

| Wagner-Meerwein | Secondary cyclobutyl carbocation | Methyl 2-(cyclopent-2-en-1-yl)acetate, Methyl 2-(2-hydroxycyclopentyl)acetate |

| Pinacol Rearrangement (of diol derivative) | Tertiary carbocation adjacent to a hydroxyl group | Spiroketones or ring-expanded ketones |

This table outlines plausible rearrangement products based on well-established mechanistic pathways for similar cyclobutane systems, in the absence of direct experimental data for the title compound.

Reactions of the Hydroxyl Group

The secondary hydroxyl group in this compound is a key site for a variety of chemical transformations, including oxidation, esterification, etherification, and substitution reactions. These reactions allow for the introduction of new functional groups and the modification of the cyclobutane core.

Oxidation Reactions

The oxidation of the secondary hydroxyl group in this compound affords the corresponding ketone, Methyl 2-(3-oxocyclobutyl)acetate. This transformation is a fundamental process in organic synthesis, enabling the conversion of alcohols to carbonyl compounds. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often dictated by the desired selectivity and reaction conditions.

Commonly used methods for the oxidation of secondary alcohols to ketones include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and chromate-based oxidations (e.g., pyridinium (B92312) chlorochromate, PCC). For instance, the oxidation of a similar secondary cyclobutanol (B46151) to cyclobutanone (B123998) has been achieved in satisfactory yields. caltech.edu One method involved the cleavage of a glycol with lead tetraacetate, achieving yields of up to 90%. caltech.edu Another approach utilized performic acid oxidation, resulting in yields of 80-83%. caltech.edu Additionally, catalytic oxidation using a synthetic manganese catalyst with hydrogen peroxide as a benign oxidant has been shown to be highly efficient for the oxidation of secondary alcohols, with product yields reaching up to 93%. researchgate.net

| Oxidizing Agent/Method | Product | Typical Yield | Reference |

| Lead Tetraacetate | Methyl 2-(3-oxocyclobutyl)acetate | Up to 90% | caltech.edu |

| Performic Acid | Methyl 2-(3-oxocyclobutyl)acetate | 80-83% | caltech.edu |

| Synthetic Manganese Catalyst / H₂O₂ | Methyl 2-(3-oxocyclobutyl)acetate | Up to 93% | researchgate.net |

Esterification and Etherification

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. This reaction is typically catalyzed by an acid or a base. For example, the acetylation of alcohols with acetic anhydride (B1165640) is often carried out in the presence of a base like pyridine, which also acts as a scavenger for the liberated acid. uhcl.eduresearchgate.netresearchgate.net The reaction of an alcohol with an acyl chloride in the presence of a base such as triethylamine (B128534) in a solvent like THF or dichloromethane (B109758) is a common method for ester formation. researchgate.net

Etherification of the hydroxyl group can be achieved through methods such as the Williamson ether synthesis. caltech.eduresearchgate.netthecatalyst.orgpressbooks.publibretexts.orglibretexts.orgorganicchemistrytutor.comlibretexts.orgmasterorganicchemistry.comyoutube.com This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide. caltech.eduresearchgate.netthecatalyst.orgpressbooks.publibretexts.orglibretexts.orgorganicchemistrytutor.comlibretexts.orgmasterorganicchemistry.comyoutube.com The choice of a primary alkyl halide is crucial to favor substitution over elimination. caltech.edumasterorganicchemistry.com

| Reaction Type | Reagents | Product Type |

| Esterification | Acyl Chloride, Pyridine | Ester |

| Esterification | Acetic Anhydride, Pyridine | Acetate Ester |

| Etherification (Williamson) | 1. NaH, 2. Alkyl Halide | Ether |

Substitution Reactions

To facilitate nucleophilic substitution, the hydroxyl group, which is a poor leaving group, must first be converted into a better leaving group. A common strategy is the conversion of the alcohol to a tosylate ester by reaction with tosyl chloride (TsCl) in the presence of a base like pyridine. researchgate.netnih.govnih.govyoutube.comucalgary.camasterorganicchemistry.com The resulting tosylate is an excellent leaving group and can be readily displaced by a variety of nucleophiles in an SN2 reaction. nih.govucalgary.ca This two-step sequence allows for the introduction of a wide range of functional groups at the C-3 position of the cyclobutane ring with inversion of stereochemistry if the starting alcohol is chiral.

| Step | Reagents | Intermediate/Product |

| 1. Activation | Tosyl Chloride (TsCl), Pyridine | Methyl 2-(3-(tosyloxy)cyclobutyl)acetate |

| 2. Substitution | Nucleophile (e.g., Br⁻, CN⁻, N₃⁻) | Substituted Methyl 2-(3-substituted-cyclobutyl)acetate |

Transformations of the Methyl Acetate Moiety

The methyl acetate functional group of this compound provides another handle for chemical modification, primarily through reactions at the carbonyl carbon and the adjacent alpha-carbon.

Ester Hydrolysis and Transesterification

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(3-hydroxycyclobutyl)acetic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process and typically involves heating the ester in the presence of a strong acid, such as hydrochloric acid, in an aqueous solution. youtube.comniscpr.res.inegyankosh.ac.inyoutube.comacs.orgpsu.edu Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that involves treating the ester with a strong base, such as sodium hydroxide, followed by acidification to yield the carboxylic acid.

Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. For example, reaction with ethanol (B145695) in the presence of an acid catalyst would yield Ethyl 2-(3-hydroxycyclobutyl)acetate and methanol (B129727). The reaction is typically driven to completion by using a large excess of the reactant alcohol. Base-catalyzed transesterification proceeds through the formation of an alkoxide nucleophile. libretexts.orgresearchgate.netyoutube.com

| Reaction | Conditions | Product |

| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | 2-(3-hydroxycyclobutyl)acetic acid |

| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH, H₂O, Heat; 2. H₃O⁺ | 2-(3-hydroxycyclobutyl)acetic acid |

| Acid-Catalyzed Transesterification | R'OH, H⁺, Heat | 2-(3-hydroxycyclobutyl)acetate of R'OH |

| Base-Catalyzed Transesterification | R'OH, NaOR', Heat | 2-(3-hydroxycyclobutyl)acetate of R'OH |

Reactions Involving the Alpha-Carbon of the Ester

The alpha-carbon of the methyl acetate moiety, being adjacent to the carbonyl group, possesses acidic protons that can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate. pressbooks.publibretexts.orgniscpr.res.inlibretexts.org This enolate is a powerful nucleophile and can react with various electrophiles, most commonly alkyl halides, in an SN2 reaction. thecatalyst.orgpressbooks.publibretexts.orgniscpr.res.inlibretexts.orgyoutube.com This alkylation reaction allows for the formation of a new carbon-carbon bond at the alpha-position, providing a route to more complex substituted cyclobutane derivatives. For this reaction to be effective, primary alkyl halides are preferred to minimize competing elimination reactions. libretexts.orglibretexts.org

| Step | Reagents | Intermediate/Product |

| 1. Enolate Formation | Lithium Diisopropylamide (LDA) | Lithium enolate of this compound |

| 2. Alkylation | Alkyl Halide (R-X) | Methyl 2-(1-alkyl-2-(3-hydroxycyclobutyl))acetate |

Insufficient Data to Generate Article on the Stereospecificity and Stereoselectivity of this compound

Following a comprehensive series of targeted searches for scientific literature detailing the stereospecific and stereoselective reactions of this compound, it has been determined that there is a lack of specific research data to fulfill the requirements of the requested article. The searches aimed to uncover detailed findings on the reactivity profiles and chemical transformations of this compound, with a particular focus on how its cis and trans isomers behave differently in chemical reactions.

Despite employing a variety of search queries and strategies, the available literature does not provide specific examples or quantitative data—such as diastereomeric ratios or enantiomeric excesses—for reactions of this compound. While general principles of stereocontrol in the synthesis and functionalization of cyclobutane derivatives are well-documented, this general information does not offer the specific, detailed research findings necessary to construct a scientifically rigorous and data-rich article on this particular compound as requested.

The initial project outline required the generation of thorough, informative, and scientifically accurate content, including data tables, based on diverse sources. Without access to specific studies on this compound, any attempt to create the specified content would be based on speculation and extrapolation from related compounds, which would not meet the required standards of scientific accuracy and would violate the instruction to focus solely on the specified compound.

Therefore, due to the absence of specific research findings on the stereospecificity and stereoselectivity in the chemical transformations of this compound, it is not possible to generate the requested article at this time. Further experimental research on this compound would be necessary to provide the data required for such a detailed analysis.

Advanced Applications in Organic Synthesis

Methyl 2-(3-hydroxycyclobutyl)acetate as a Chiral Building Block

The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of novel chiral intermediates. nih.govenamine.net this compound serves as a crucial chiral building block, providing a stereochemically defined cyclobutane (B1203170) core for the synthesis of complex chiral drug candidates. nih.govresearchgate.net The synthesis of homochiral compounds from non-chiral starting materials is often achieved using chiral metal catalysts and related asymmetric synthesis techniques. nih.govresearchgate.net

The inherent chirality of biological targets necessitates a strict match in the chirality of drug molecules for effective interaction. enamine.net The use of chiral building blocks like enantiomerically pure this compound is essential for constructing these stereochemically defined molecules. Various methods, including asymmetric synthesis, biosynthesis, and the resolution of optical isomers, are employed to produce such valuable chiral intermediates.

Synthetic Intermediate for Complex Organic Molecules

The strained four-membered ring of cyclobutane derivatives like this compound makes them highly useful synthetic tools. mdpi.com This inherent ring strain allows for selective modifications, including ring enlargement and ring-opening reactions, providing pathways to a diverse range of complex organic molecules. mdpi.com

Construction of Polycyclic and Spirocyclic Systems

Spirocycles, molecules containing two or more rings connected by a single common atom, are of increasing interest in drug discovery due to their inherent three-dimensionality. scispace.com Cyclobutane-containing spirocycles, in particular, offer rigid and well-defined three-dimensional structures. nih.gov Synthetic strategies to build these spirocycles include [2+2] cycloaddition reactions and ring expansion of cyclopropanes. nih.gov

A notable strategy for synthesizing spirocyclic cyclobutanes involves the regioselective monoborylation of spirocyclobutenes, which provides a versatile handle for further functionalization, allowing access to a wide array of spirocyclic building blocks from a common intermediate. nih.gov

Precursor to Natural Products and Their Analogues

Cyclobutane-containing natural products represent a diverse class of bioactive molecules. acs.org The stereocontrolled synthesis of these complex structures often relies on key cyclobutane intermediates. acs.org For instance, C–H functionalization logic has been explored as a strategy to access pseudodimeric cyclobutane natural products like the dictazole and piperarborenine families. acs.org

In the realm of antiviral and anticancer agents, carbocyclic nucleoside analogues have shown significant promise. tandfonline.comtandfonline.com Replacing the ribose ring's oxygen with a methylene (B1212753) group, as seen in cyclobutane-based analogues, enhances hydrolytic stability and lipophilicity, which can improve absorption and cell membrane penetration. tandfonline.comtandfonline.com Derivatives of 3-hydroxymethyl-cyclobutanone, which are structurally related to this compound, are key intermediates in the synthesis of carbocyclic analogues of natural nucleosides like Oxetanocin A. tandfonline.comtandfonline.com

| Precursor | Target Nucleoside Analogue Class | Key Synthetic Transformation |

| 3-Hydroxymethyl-cyclobutanone triflate | Carbocyclic Purine Nucleosides | Coupling with 6-chloropurine anion |

| 3-Hydroxymethyl-cyclobutanone triflate | Carbocyclic Pyrimidine Nucleosides | Vorbrüggen coupling with thymine or uracil |

Synthesis of Specialized Molecular Scaffolds

The cyclobutane ring serves as a fundamental scaffold for creating diverse molecular libraries for drug discovery. calstate.edu The construction of stereochemically defined, substituted cyclobutane molecules is a significant synthetic challenge, making new methods for stereochemical control highly desirable. calstate.edu One approach involves the synthesis of 3,3-disubstituted cyclobutane-1-carboxamides from commercially available 3-oxocyclobutane-1-carboxylic acid. calstate.edu

Furthermore, cyclobutene (B1205218) derivatives, which can be synthesized from cyclobutane precursors, act as strained dienophiles in bioorthogonal chemistry, particularly in tetrazine ligation reactions. nih.gov This application highlights the utility of the cyclobutane scaffold in developing tools for chemical biology and biomedical applications. nih.gov

Role in the Development of New Synthetic Methodologies

The unique reactivity of strained cyclobutane rings has led to their use in the development of novel synthetic methodologies. tandfonline.com The ground and excited-state chemistry of cyclobutanes and cyclobutanones underscore their importance as synthetic intermediates for exploring unusual chemical transformations. tandfonline.com

Recent advancements include the development of organo- and biocatalyzed eco-friendly approaches to cyclobutane-containing molecules. mdpi.com Additionally, new protocols for the stereocontrolled functionalization of cyclobutanes are actively being researched. mdpi.comcalstate.edu For example, Pd-catalyzed C-H arylation of aminocyclobutanes using a transient directing group has been studied to form cis-3-aryl-1-aminocyclobutane products in a single step. calstate.edu Another area of development is the diastereoselective and enantioselective synthesis of thio-substituted cyclobutanes via a sulfa-Michael addition using cyclobutenes. rsc.org

Utility in Medicinal Chemistry as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

Active Pharmaceutical Ingredient (API) intermediates are crucial chemical compounds that serve as the building blocks in the manufacture of APIs. pharmanoble.comzmsilane.com The quality and precision of these intermediates significantly influence the efficacy and safety of the final drug product. pharmanoble.com

This compound and related cyclobutane derivatives are valuable intermediates in the synthesis of various APIs, particularly carbocyclic nucleoside analogues with antiviral properties. tandfonline.commdpi.com The synthesis of these analogues often involves the coupling of a cyclobutane precursor with a nucleobase. mdpi.comnih.gov For example, 3-hydroxymethylcyclobutanone triflate is coupled with 6-chloropurine to produce N-7 and N-9 regioisomers, which are then stereoselectively reduced to the corresponding cyclobutanols, key structures in this class of APIs. tandfonline.comnih.gov

Computational and Theoretical Chemistry Studies of Methyl 2 3 Hydroxycyclobutyl Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule from first principles. These methods solve the Schrödinger equation, or an approximation of it, to provide detailed information about electron distribution, molecular energies, and other electronic properties.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for calculating the electronic structure of molecules. wright.edu DFT calculations for Methyl 2-(3-hydroxycyclobutyl)acetate would focus on determining its ground-state energy, optimized geometry (bond lengths and angles), and the distribution of electron density.

A typical DFT study would involve selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G*, cc-pVTZ) to perform geometry optimization. The resulting data would provide the most stable three-dimensional arrangement of the atoms in the molecule. Energetic properties such as the total electronic energy, enthalpy, and Gibbs free energy of formation would also be calculated. These values are crucial for assessing the molecule's thermodynamic stability. While specific data for the title compound is not published, a DFT study on cyclobutanol (B46151) derivatives has been used to investigate reaction mechanisms and energetics, showcasing the utility of this approach. nih.gov

Interactive Data Table: Illustrative DFT-Calculated Properties The following table is a representation of the type of data that would be generated from a DFT study of this compound. The values are hypothetical and for illustrative purposes only.

Molecular Orbital Analysis and Frontier Orbitals

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. An analysis of the molecular orbitals of this compound would reveal how atomic orbitals combine to form bonding and anti-bonding molecular orbitals.

Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. A computational study would generate visualizations of the HOMO and LUMO electron density distributions, indicating the likely sites for nucleophilic and electrophilic attack. For instance, in ester compounds, the LUMO is often localized on the carbonyl carbon, indicating its susceptibility to nucleophilic attack. mdpi.com

Interactive Data Table: Hypothetical Frontier Orbital Energies This table illustrates the kind of data a molecular orbital analysis would provide. The values are not based on actual calculations for the title compound.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the mechanism of chemical reactions, such as the esterification to form this compound or its potential decomposition pathways. This involves mapping the potential energy surface of the reaction.

Researchers would identify the structures of reactants, products, and any intermediates. Crucially, they would locate the transition state (TS) structure for each step of the reaction. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is essential for calculating the activation energy of the reaction. Methods like DFT are commonly used to optimize transition state geometries and confirm them through frequency calculations (a valid transition state has exactly one imaginary frequency). Such studies on the ring-opening of cyclobutanes, for example, have provided detailed insights into the reaction mechanisms and the energies of the transition states involved.

Conformation Analysis and Stereoisomerism

This compound has multiple sources of conformational flexibility and stereoisomerism. The cyclobutane (B1203170) ring is not planar and can exist in a puckered conformation. Additionally, rotation around the single bonds of the acetate (B1210297) side chain leads to different conformers. The hydroxyl and acetate groups can be arranged in cis or trans configurations relative to each other.

A computational conformational analysis would systematically explore the potential energy surface to identify all stable conformers (local energy minima). This is often done by performing a series of geometry optimizations starting from different initial structures. The relative energies of these conformers would be calculated to determine their populations at a given temperature according to the Boltzmann distribution. Such analyses are crucial, as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation. Studies on other substituted cyclobutanes have shown how different conformers can have significantly different stabilities and reactivities.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental spectra to validate the computational model and aid in spectral assignment.

For this compound, one could compute:

NMR Spectra: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated. These theoretical values, when compared to experimental data, can help confirm the structure and assign specific signals to individual atoms in the molecule.

IR Spectra: Vibrational frequencies and their corresponding intensities can be calculated. This allows for the prediction of the infrared spectrum. The calculated frequencies are often scaled by an empirical factor to better match experimental results. This would help in assigning specific absorption bands to the vibrational modes of the molecule, such as the C=O stretch of the ester and the O-H stretch of the alcohol.

While no specific predicted spectra for this compound are published, the methodology is well-established for a wide range of organic molecules.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. An MD simulation of this compound would involve solving Newton's equations of motion for the atoms in the molecule over a period of time, providing a trajectory that describes how the positions and velocities of the atoms evolve.